7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene
Description
Properties
Molecular Formula |
C10H10 |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
7-ethenylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H10/c1-2-8-7-9-5-3-4-6-10(8)9/h2-6,8H,1,7H2 |
InChI Key |
OOVQLEHBRDIXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2=CC=CC=C12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[4.2.0]octatriene framework serves as a versatile template for derivatives with diverse functional groups. Below is a detailed comparison of structurally related compounds:
Table 1: Key Properties of Bicyclo[4.2.0]octatriene Derivatives
Structural and Reactivity Comparisons
Substituent Effects :
- Ethenyl Group : The ethenyl substituent (if present at position 7) would enhance reactivity in Diels-Alder or polymerization reactions due to its π-electron density. This contrasts with the parent benzocyclobutene, which is thermally stable but undergoes ring-opening at elevated temperatures .
- Electron-Withdrawing Groups : Derivatives like the 7-(methylketone) (CAS 1075-30-5) exhibit reduced electrophilicity compared to halogenated analogs (e.g., 7-bromo), as seen in their higher LD₅₀ values (550 mg/kg vs. 1250 mg/kg for the benzoate) .
Synthetic Accessibility :
- The 3-phenyl derivative (CAS 53076-10-1) is synthesized via cyclization of 1,5-hexadiyne and phenylacetylene, highlighting the utility of alkyne precursors in constructing substituted bicyclo systems .
- Silyl ether intermediates (e.g., 5-benzyloxy-7-tert-butyldimethylsilyloxy derivatives) are key to functionalizing the bicyclo core, as demonstrated in benzocyclobutene synthesis .
Research Findings and Data
- Thermal Behavior : Benzocyclobutene derivatives undergo ring-opening reactions at ~200°C, releasing strain energy. Substitutions like ethenyl groups may lower this threshold, enabling tailored reactivity .
- Spectroscopic Data : GC-MS analysis of ethyl acetate extracts identifies bicyclo[4.2.0]octatriene derivatives with quality scores >90%, underscoring their detectability in complex matrices .
Preparation Methods
Key Procedure (Adapted from Organic Syntheses):
-
Substrate : Methyl 2-(2-bromophenyl)-2-vinylpropanoate.
-
Catalyst System : Pd(OAc)₂ (5–10 mol%), P( t-Bu)₃·HBF₄ (20 mol%).
-
Base : K₂CO₃.
-
Solvent : DMF at 140°C.
-
Yield : 72–85% (estimated for analogous systems).
This method enables direct coupling of the vinyl group during cyclization, avoiding post-functionalization. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the phosphine ligand enhancing regioselectivity.
Table 1: Optimization of Pd-Catalyzed Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Pd(OAc)₂ | Maximizes turnover |
| Ligand | P( t-Bu)₃·HBF₄ | Prevents β-hydride elimination |
| Temperature | 140°C | Balances rate and decomposition |
| Solvent | DMF | Enhances solubility |
Diels-Alder Cyclization
The Diels-Alder reaction constructs the bicyclic framework through [4+2] cycloaddition. A vinyl-substituted dienophile or diene introduces the ethenyl group in situ.
Example Protocol (VulcanChem):
-
Diene : 1,3-Butadiene derivative.
-
Dienophile : Vinyl-substituted cyclobutadiene.
-
Conditions : Thermal (150–200°C) or Lewis acid-catalyzed (e.g., AlCl₃).
-
Yield : 60–75% (extrapolated from similar systems).
Steric hindrance from the vinyl group necessitates elevated temperatures, potentially leading to side reactions. Microwave-assisted synthesis has been explored to reduce reaction times.
Electrocyclic Rearrangement
Thermal or photochemical rearrangements of strained precursors offer a stereocontrolled route. Maitland Jones’ studies on vinyl-benzocyclobutene derivatives demonstrate the viability of this approach.
Mechanism:
-
Precursor : 7-Vinylbenzocyclobutene oxide.
-
Conditions : 190°C in toluene.
-
Process : Conrotatory ring opening followed by suprafacial [8π] electrocyclic closure.
This method capitalizes on the inherent strain of benzocyclobutene to drive rearrangement, though substituent effects require careful optimization.
Suzuki-Miyaura Coupling
Post-cyclization functionalization via Suzuki coupling introduces the ethenyl group. This two-step approach separates ring formation and substitution.
Protocol:
Table 2: Suzuki Coupling Optimization
| Condition | Optimal Value | Impact |
|---|---|---|
| Boronic Acid | Vinylboronic acid | 1.2 eq |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Avoids homocoupling |
| Temperature | 80°C | Balances rate and side reactions |
Alkyne Cyclization
Cyclization of ethynyl-substituted precursors provides an alternative route.
Procedure:
-
Substrate : 2-Ethynylbenzocyclobutene.
-
Conditions : CuI (10 mol%), TMEDA, 120°C.
-
Yield : 55–70%.
Limitations include competing polymerization of alkynes and moderate regioselectivity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed C–H | Single-step, high atom economy | Requires specialized ligands | 70–85% |
| Diels-Alder | Modular diene/dienophile selection | High temperatures needed | 60–75% |
| Electrocyclic | Stereochemical control | Precursor synthesis challenging | 70–80% |
| Suzuki Coupling | Flexibility in substituents | Two-step process | 65–78% |
| Alkyne Cyclization | Mild conditions | Competing side reactions | 55–70% |
Challenges and Limitations
-
Strain Management : The bicyclo[4.2.0] system’s ring strain necessitates careful control of reaction exothermicity.
-
Regioselectivity : Competing pathways in Pd-catalyzed reactions may yield regioisomers.
-
Functional Group Tolerance : Electron-withdrawing groups destabilize intermediates in electrocyclic methods .
Q & A
Q. What are the common synthetic routes for 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene?
The compound is synthesized via cycloaddition reactions. For example, 1,5-hexadiyne and phenylacetylene undergo a [2+2] cycloaddition to form the bicyclic core, followed by ethenyl group introduction via alkylation or cross-coupling reactions. Evidence from related bicyclic systems (e.g., benzocyclobutene derivatives) suggests using transition-metal catalysts like Pd or Ni to stabilize strained intermediates .
Table 1: Key Synthetic Precursors
| Precursor | Reaction Type | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| 1,5-Hexadiyne | [2+2] Cycloaddition | None | 40-60% | |
| 3-Aza-7-iodo derivatives | Alkylation | NaBH₄ | ~50% |
Q. How can the thermodynamic stability of this compound be experimentally determined?
Stability is assessed via calorimetry (e.g., ΔfH°gas measurements) and computational methods (DFT). NIST data for bicyclo[4.2.0]octa-1,3,5-triene reports ΔfH°gas = 142.3 kJ/mol, indicating significant ring strain. The ethenyl substituent may alter stability due to conjugation effects, requiring comparative studies with unsubstituted analogs .
Q. What analytical techniques are suitable for characterizing this compound?
- GC-MS : Used to identify the compound in complex mixtures (e.g., bio-oils) with retention indices and fragmentation patterns .
- NMR : ¹H and ¹³C NMR resolve strained ring protons (δ 5.5–6.5 ppm for triene protons) and ethenyl groups (δ 4.8–5.2 ppm) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of C₂H₂ or H₂) distinguish it from isomers like styrene or cubane .
Advanced Research Questions
Q. How do substituents (e.g., ethenyl) influence the reactivity of the bicyclic core in ring-opening reactions?
The ethenyl group acts as a π-donor, stabilizing transition states in Diels-Alder or electrocyclic reactions. For example, thermolysis of selenocyanate-modified analogs produces selenasteroids via retro-[2+2] pathways, with regioselectivity dependent on substituent position .
Table 2: Substituent Effects on Reactivity
| Substituent | Reaction Type | Product Selectivity | Reference |
|---|---|---|---|
| Ethenyl | Electrocyclic opening | trans-anti-trans | |
| Methoxy | Diels-Alder | Endo adducts |
Q. What contradictions exist in reported molecular data (e.g., molecular formula, boiling points)?
Discrepancies arise from structural isomerism and analytical limitations:
Q. How can computational modeling resolve spectral ambiguities in mass spectrometry?
DFT simulations of fragmentation pathways (e.g., C₂H₂ loss) correlate with experimental spectra. For example, bicyclo[4.2.0]octa-1,3,5-triene shows dominant m/z 78 ([C₆H₆]⁺) peaks, distinct from cyclooctatetraene’s m/z 104 ([M]⁺) .
Methodological Guidance
Designing experiments to study strain-driven reactivity:
- Step 1 : Synthesize the compound via validated routes (e.g., [2+2] cycloaddition) .
- Step 2 : Use differential scanning calorimetry (DSC) to quantify ring strain energy .
- Step 3 : Perform kinetic studies (e.g., Arrhenius plots) under controlled thermal or photolytic conditions .
Addressing contradictions in thermodynamic data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
